molecular formula C11H16N4O B1434397 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine CAS No. 1547050-61-2

4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine

Cat. No. B1434397
M. Wt: 220.27 g/mol
InChI Key: YZQFCRZRFBWOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives, has been reported . These compounds were designed and synthesized as part of a study to identify potent and selective Axl inhibitors with drug-likeness and a promising pharmacokinetic profile in mice .

Scientific Research Applications

1. Synthesis Methods and Intermediates :The compound 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine is a structural core in various synthetic pathways. It serves as a critical intermediate in synthesizing potent antimicrobials, such as arecoline derivatives and other related compounds. Kumar, Sadashiva, and Rangappa (2007) demonstrated an efficient synthesis of a closely related compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is a potent M1 selective muscarinic agonist. The synthesis involved bromination, dehydration, and cyclization, highlighting the compound's pivotal role in creating complex molecular structures (Y. C. S. Kumar, M. P. Sadashiva, & K. Rangappa, 2007).

2. Creation of Novel Heterocyclic Systems :Sirakanyan, Kartsev, Hakobyan, and Hovakimyan (2018) expanded the compound's utility by developing methods to synthesize new heterocyclic systems based on 7-benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. Their work led to the creation of complex structures, including isomeric pentacyclic systems with a triazole ring, demonstrating the compound's versatility in forming diverse and structurally complex molecules (S. Sirakanyan, V. G. Kartsev, E. Hakobyan, & A. Hovakimyan, 2018).

3. Crystal Structures and Supramolecular Arrangements :The compound's structural characteristics are not limited to synthesis alone. Xu, Yang, Jiang, and Ke (2012) synthesized two unsymmetrical 1,2,4,5-tetrazine derivatives related to the compound, emphasizing the structural and crystallographic analysis. Their research underlines the importance of the compound in forming stable molecular structures, useful in various scientific applications, including materials science and supramolecular chemistry (Feng Xu, Zhenzhen Yang, Jun Jiang, & Zhonglu Ke, 2012).

properties

IUPAC Name

4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-2-12-8-9-7-11(14-13-10(1)9)15-3-5-16-6-4-15/h7,12H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQFCRZRFBWOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN=C21)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Reactant of Route 2
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Reactant of Route 3
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Reactant of Route 5
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Reactant of Route 6
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine

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